2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide

Description

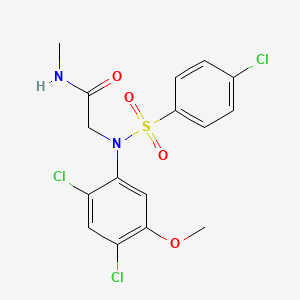

The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide (CAS 338961-59-4) is a chlorinated acetamide derivative featuring a sulfonamide bridge, multiple chloro substituents, and a methoxy group. It is classified as a molecular building block, indicating its utility in synthetic chemistry for constructing complex molecules . Its structure (Figure 1) includes:

- A 4-chlorophenylsulfonyl group linked to a 2,4-dichloro-5-methoxyphenylamino moiety.

- An N-methylacetamide backbone.

The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely used tool for small-molecule structural determination .

Properties

IUPAC Name |

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3N2O4S/c1-20-16(22)9-21(14-8-15(25-2)13(19)7-12(14)18)26(23,24)11-5-3-10(17)4-6-11/h3-8H,9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTISKRLICNRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C19H21Cl3N2O5S

- Molar Mass : 495.8 g/mol

- IUPAC Name : 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]amino-N-methylacetamide

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. It is hypothesized to function as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.

Anticancer Activity

Research indicates that the compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against:

- Breast Cancer Cells : IC50 values suggest effective inhibition of cell proliferation.

- Lung Cancer Cells : Induction of apoptosis has been observed.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway, which is crucial in inflammatory responses.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| Anticancer | A549 (Lung Cancer) | 20 | Induction of apoptosis |

| Anti-inflammatory | RAW 264.7 (Macrophage) | 25 | Modulation of cytokine production |

Case Studies

-

Study on Breast Cancer Cell Lines

- Objective : To evaluate the anticancer effects on MCF-7 cells.

- Findings : The compound reduced cell viability significantly after 48 hours of treatment, with morphological changes indicative of apoptosis.

-

Study on Inflammatory Response

- Objective : To assess the anti-inflammatory effects in RAW 264.7 macrophages.

- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential to modulate inflammatory cytokines effectively.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The design of similar sulfonamide derivatives has shown promising results against various cancer cell lines. For instance, compounds with structural similarities to 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide have been evaluated for their cytotoxic effects on human cancer cells, including colon and breast cancer lines.

Case Study: Cytotoxic Evaluation

A study conducted by researchers demonstrated that several sulfonamide derivatives exhibited significant cytotoxic activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The quantitative structure–activity relationship (QSAR) analysis indicated that modifications in the chemical structure could enhance the anticancer properties of these compounds .

Pharmacological Applications

In addition to its anticancer properties, 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide may have broader pharmacological applications. Research into related compounds has suggested potential uses in treating bacterial infections and other diseases due to their biological activity against various pathogens.

Chemical Reactions Analysis

Reaction Conditions

| Parameter | Details |

|---|---|

| Temperature | Controlled between 70–150°C to ensure selectivity and stability. |

| Reaction Time | Ranges from hours to several days , depending on intermediates and catalysts. |

| Atmosphere | Conducted under inert gases (e.g., nitrogen) to minimize side reactions. |

Monitoring Techniques

The progress of reactions is typically assessed using:

-

Thin-layer chromatography (TLC) : To track intermediate purification and final product formation.

-

High-performance liquid chromatography (HPLC) : For quantitative analysis and purity confirmation.

Mechanism of Action (Hypothetical)

While explicit data on this compound’s reactivity is limited, its structural features suggest:

-

Hydrogen bonding : Enabled by amide and sulfonamide groups, which may interact with biological targets (e.g., enzymes).

-

π–π stacking : Chlorinated aromatic rings and methoxy groups facilitate non-covalent interactions with protein residues.

-

Electrophilic substitution : Chlorine atoms on aromatic rings may undergo displacement reactions under basic conditions.

Structural Correlations with Reactivity

Analytical Methods for Characterization

| Technique | Purpose |

|---|---|

| NMR | Confirms molecular structure and purity by analyzing proton environments. |

| Infrared (IR) | Identifies functional groups (amide bonds, sulfonamides) via characteristic absorption peaks. |

Related Compounds and Insights

-

N-(4-chlorophenylsulfonyl)-2,2-dichloroacetamide : Shares structural similarities, with hydrogen bonding (N–H⋯O) observed in crystallographic studies, suggesting analogous stabilization mechanisms .

-

N-(2,4-dichloro-5-methoxyphenyl)acetamide : A simpler precursor, highlighting the importance of substitution patterns in reactivity .

Challenges and Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Key Differences and Implications

Methoxy Group: The 5-methoxy substituent in the target compound may improve solubility in polar solvents compared to purely chlorinated analogs like .

Heterocyclic vs. In contrast, the target compound’s purely aromatic system may prioritize π-π stacking.

Sulfonamide vs. Sulfamoyl Groups :

- The sulfonamide group in the target compound differs from the sulfamoyl group in , altering electronic distribution and acidity. Sulfamoyl groups (N-linked) are more polar, which could influence membrane permeability in drug design.

Alkyl vs. Aryl Substituents :

- The ethyl and methyl groups in and reduce steric bulk compared to the target’s dichlorophenyl system, possibly enhancing metabolic stability.

Q & A

Q. What are the optimal synthetic routes for 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via a multi-step pathway involving sulfonylation, chloroacetylation, and nucleophilic substitution. Key steps include:

- Sulfonylation of 2,4-dichloro-5-methoxyaniline with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane) .

- N-methylation using methyl iodide in the presence of a base (e.g., potassium carbonate) to form the N-methylacetamide moiety .

- Optimization strategies :

- Use anhydrous solvents and controlled temperatures (0–5°C for exothermic steps).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize side products.

- Monitor reaction progress using TLC or HPLC to adjust stoichiometry.

- Reported yields for analogous chloroacetamides range from 47–98% depending on amine reactivity and purification efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) for exact mass validation (e.g., [M+H]⁺ or [M-H]⁻ ions).

- X-ray Crystallography (if crystalline): Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and acetamide NH) .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How can researchers address solubility challenges for in vitro assays involving this compound?

Methodological Answer: Solubility can be enhanced through:

- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers (e.g., PBS with 0.1% Tween-80) .

- pH adjustment : For ionizable groups (e.g., sulfonamide), prepare solutions at pH 7.4 to maximize solubility.

- Cyclodextrin complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) improves aqueous solubility of lipophilic acetamides .

- Micellar formulations : Non-ionic surfactants (e.g., Cremophor EL) for cell-based assays to prevent aggregation .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, methoxy, sulfonyl groups) influence the compound’s biological activity and physicochemical properties?

Methodological Answer: A quantitative structure-activity relationship (QSAR) approach is recommended:

- Physicochemical parameters : Calculate logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity using software like MarvinSketch or MOE .

- Biological assays : Test derivatives with systematic substitutions (e.g., replacing 4-chlorophenylsulfonyl with 4-fluorophenylsulfonyl) in target-specific models (e.g., kinase inhibition assays) .

- Key findings from analogous compounds :

Q. How can contradictions in biological activity data across different in vitro models be resolved?

Methodological Answer:

Q. What experimental designs are appropriate for assessing environmental stability and degradation pathways?

Methodological Answer:

- Hydrolytic stability :

- Photodegradation :

- Expose to UV light (λ = 254–365 nm) in a photoreactor; monitor using HPLC-PDA to identify quinone or sulfone byproducts .

- Microbial degradation :

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., kinases, GPCRs) .

- ADMET prediction : Tools like SwissADME or pkCSM estimate:

- Bioavailability : Target PSA < 140 Ų and logP < 5 for oral absorption.

- Metabolic sites : Identify labile positions (e.g., N-methyl group) for deuterium substitution to prolong half-life .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., replacing Cl with CF₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.